5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a purine moiety, and a chlorophenoxy group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine and purine intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione include other pyrimidine and purine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their biological activities. Examples of similar compounds include:
- 5-({1-[3-(4-chlorophenoxy)propyl]-1H-pyrrol-2-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione .
- 5-([2-(4-chlorophenoxy)phenyl]methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione .
These comparisons highlight the uniqueness of the compound in terms of its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C21H21ClN8O7 |
---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H21ClN8O7/c1-27-15-14(16(32)24-20(27)35)30(8-11(31)9-37-12-6-4-10(22)5-7-12)19(23-15)26-25-13-17(33)28(2)21(36)29(3)18(13)34/h4-7,11,31,33H,8-9H2,1-3H3,(H,24,32,35) |
InChI Key |
CPEPUCVYHUEVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC(COC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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